2-((6-Chloropyrimidin-4-yl)amino)acetic acid 2-((6-Chloropyrimidin-4-yl)amino)acetic acid
Brand Name: Vulcanchem
CAS No.: 1159825-92-9
VCID: VC15987970
InChI: InChI=1S/C6H6ClN3O2/c7-4-1-5(10-3-9-4)8-2-6(11)12/h1,3H,2H2,(H,11,12)(H,8,9,10)
SMILES:
Molecular Formula: C6H6ClN3O2
Molecular Weight: 187.58 g/mol

2-((6-Chloropyrimidin-4-yl)amino)acetic acid

CAS No.: 1159825-92-9

Cat. No.: VC15987970

Molecular Formula: C6H6ClN3O2

Molecular Weight: 187.58 g/mol

* For research use only. Not for human or veterinary use.

2-((6-Chloropyrimidin-4-yl)amino)acetic acid - 1159825-92-9

Specification

CAS No. 1159825-92-9
Molecular Formula C6H6ClN3O2
Molecular Weight 187.58 g/mol
IUPAC Name 2-[(6-chloropyrimidin-4-yl)amino]acetic acid
Standard InChI InChI=1S/C6H6ClN3O2/c7-4-1-5(10-3-9-4)8-2-6(11)12/h1,3H,2H2,(H,11,12)(H,8,9,10)
Standard InChI Key IJDXWEBLTQFOSD-UHFFFAOYSA-N
Canonical SMILES C1=C(N=CN=C1Cl)NCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[(6-chloropyrimidin-4-yl)amino]acetic acid, reflects its core structure: a pyrimidine ring substituted with chlorine at position 6 and an amino-acetic acid group at position 4. The molecular formula is C₆H₆ClN₃O₂, with a molar mass of 187.58 g/mol. Key structural features include:

  • Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Chlorine substituent: Enhances electrophilicity at position 6, facilitating nucleophilic substitution reactions.

  • Aminoacetic acid side chain: Introduces hydrogen-bonding capacity and acidity (pKa ≈ 2.3 for carboxylic acid) .

The canonical SMILES representation, C1=C(N=CN=C1Cl)NCC(=O)O, and InChIKey IJDXWEBLTQFOSD-UHFFFAOYSA-N, provide unambiguous identifiers for computational modeling and database searches.

Physicochemical Profile

Table 1 summarizes critical physicochemical parameters derived from experimental and computational analyses:

PropertyValueMethod/Source
LogP (Partition Coefficient)-1.56Computational prediction
Polar Surface Area101 ŲMolecular modeling
Hydrogen Bond Donors3Experimental data
Hydrogen Bond Acceptors6Experimental data
Rotatable Bonds3X-ray crystallography

The low LogP value indicates moderate hydrophilicity, while the high polar surface area (101 Ų) suggests strong solubility in polar solvents like water or DMSO . These properties align with its potential as a bioactive molecule targeting intracellular enzymes.

Synthesis and Structural Analogues

Synthetic Pathways

The synthesis of 2-((6-chloropyrimidin-4-yl)amino)acetic acid typically involves nucleophilic aromatic substitution (SNAr) or condensation reactions. A representative route includes:

  • Reaction of 6-chloropyrimidine-4-amine with glycine derivatives under acidic conditions.

  • Protection-deprotection strategies to prevent side reactions at the carboxylic acid group.

For example, Scheme 1 illustrates a two-step synthesis from 4,6-dichloropyrimidine:

  • Acid-catalyzed SNAr with aniline derivatives to introduce the amino group .

  • Coupling with glycine using palladium catalysts (e.g., Pd(OAc)₂, Xantphos) in dioxane at 105°C .

Yields for analogous reactions range from 8% to 72%, depending on substituents and reaction conditions .

Structural Analogues and SAR Insights

Modifications to the pyrimidine ring or amino acid side chain significantly alter bioactivity. Notable analogues include:

  • 4,6-Disubstituted pyrimidines: Replacement of chlorine with bulkier groups (e.g., benzimidazole) enhances kinase inhibition (IC₅₀ < 100 nM for CDK9) .

  • Methyl ester prodrugs: Improve membrane permeability by masking the carboxylic acid .

Table 2 compares key analogues and their biological effects:

AnalogueModificationBiological Activity
2-[(5-Amino-6-chloropyrimidin-4-yl)amino]acetic acidAdditional NH₂ at C5Enhanced solubility (LogP -1.56)
4-[6-Chloropyrimidin-4-yl]benzoic acidAryl substitutionCDK9 inhibition (IC₅₀ = 12 nM)

Biological Activities and Mechanisms

Kinase Inhibition

Pyrimidine derivatives exhibit potent inhibition of cyclin-dependent kinase 9 (CDK9) and Heat Shock Factor 1 (HSF1), critical targets in cancer therapy. In H2228 non-small cell lung cancer cells, analogues of 2-((6-chloropyrimidin-4-yl)amino)acetic acid induced apoptosis (EC₅₀ = 0.8 μM) and suppressed HSF1-mediated stress responses . Mechanistically, these compounds bind the ATP pocket of CDK9, disrupting phosphorylation of RNA polymerase II .

Antimicrobial and Antiviral Effects

The chloropyrimidine core confers broad-spectrum antimicrobial activity. In silico studies predict strong binding to bacterial dihydrofolate reductase (DHFR), a folate synthesis enzyme. Experimental data for related compounds show MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli.

SupplierPurityPack SizePrice (USD)Lead Time
Enamine US95%100 mg2582 days
SIA Enamine95%2.5 g1,4543 days
A2B Chem95%50 mg41712 days

Prices scale nonlinearly with quantity, reflecting synthesis and purification costs .

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